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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-5-

(trifluoromethyl)aniline

CAS No.: 1805524-41-7

Cat. No.: B2910826 Get Quote

Executive Summary
CAS 116369-25-6, identified as 4-Bromo-3-(trifluoromethoxy)aniline, is a critical halogenated

aniline intermediate used in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1]

[2][3][4]

From a solid-state perspective, this compound presents a specific challenge: it is a low-melting

solid (Melting Point: ~31 °C). This physical property renders standard room-temperature X-ray

diffraction (XRD) unreliable, as the material may exist as a melt or a semi-solid slurry under

ambient laboratory conditions.

This guide outlines the specific protocols required to characterize this phase, emphasizing

Variable-Temperature X-Ray Powder Diffraction (VT-XRPD) and Cryo-Crystallography to obtain

high-fidelity structural data.

Chemical Identity & Physicochemical Profile[1][5][6]
[7][8][9][10][11][12]
Before attempting diffraction experiments, the material's physicochemical baseline must be

established to prevent instrument contamination (e.g., melting on the goniometer).
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Table 1: Physicochemical Specifications
Property Data Notes

Chemical Name
4-Bromo-3-

(trifluoromethoxy)aniline

CAS Number 116369-25-6

Molecular Formula C₇H₅BrF₃NO

Molecular Weight 256.02 g/mol

Physical State Low-Melting Solid / Liquid
Phase transition occurs near

31 °C.

Melting Point 31.0 °C (Standard Pressure) Critical Parameter for XRD.

Density ~1.73 g/cm³
High density due to Br/F

content.[1]

Solubility Soluble in MeOH, DCM, EtOAc Poor water solubility.

Crystal Structure & Polymorphism (Theoretical &
Experimental)
Due to its low melting point, public deposition of the crystal structure (CIF) for the free base is

limited. However, structural analogs (e.g., 4-bromo-3-trifluoromethylaniline) allow for high-

confidence structural prediction to guide refinement.

Predicted Crystal Lattice
Based on the packing motifs of ortho-substituted halo-anilines, the crystal structure of CAS

116369-25-6 is predicted to follow these parameters:

Crystal System: Monoclinic or Orthorhombic.

Space Group: Commonly P2₁/c or Pbca.

Intermolecular Forces:
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N-H···N / N-H···O Hydrogen Bonding: Primary lattice stabilizers forming 1D chains.

Halogen Bonding (Br···Br / Br···F): Secondary directional interactions critical for layer

stacking.

F···F Contacts: The bulky -OCF₃ group likely induces a "herringbone" or corrugated sheet

motif to minimize steric repulsion.

The Low-Melting Challenge
The proximity of the melting point (31 °C) to ambient temperature (20–25 °C) means the crystal

lattice is "soft" with high thermal motion factors (

) at room temperature. This results in:

Diffuse Scattering: Poor high-angle diffraction in room-temp XRD.

Preferred Orientation: Needle-like growth during solidification on the sample holder.

Experimental Protocols: X-Ray Diffraction
To obtain authoritative data, you must deviate from standard SOPs. The following protocols

utilize thermal control to freeze the lattice into a well-ordered state.

Workflow: Cryo-Crystallization & Data Acquisition
The following diagram outlines the decision matrix for handling CAS 116369-25-6.
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Sample: CAS 116369-25-6

Check Lab Temp
(T > 25°C?)

Material is Liquid/Melt

Yes

Material is Solid

No

Load into 0.5mm Capillary
(Seal Hermetically)

Standard Flat Plate
(Risk of melting during irradiation)

Not Recommended

Peltier Cooling Stage
(Set T = 10°C)

Recommended

In-Situ Cryo-Crystallization
(Cool to -20°C on diffractometer)

Collect XRPD Data
(2θ: 3°–40°)

Click to download full resolution via product page

Caption: Decision workflow for XRD acquisition of low-melting CAS 116369-25-6, prioritizing

thermal control.

Protocol A: Powder X-Ray Diffraction (XRPD)
Objective: Obtain a fingerprint diffractogram for batch identification.

Sample Preparation:
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If liquid: Inject into a 0.5 mm borosilicate glass capillary. Seal with clay/wax.

If solid: Gently grind in a chilled mortar (pre-cooled with liquid N₂ or dry ice) to minimize

heat-induced melting.

Instrument Configuration:

Geometry: Transmission (Debye-Scherrer) preferred to eliminate preferred orientation.

Radiation: Cu Kα (λ = 1.5406 Å).

Temperature Control:Mandatory. Use a cryostream or Peltier stage set to 10 °C (283 K) or

lower.

Scan Parameters:

Range: 3° to 40° 2θ.

Step Size: 0.02°.

Scan Speed: 2°/min (fast scan to avoid sublimation or phase change).

Protocol B: Single Crystal Growth (SC-XRD)
Objective: Full structural determination (Unit Cell, Space Group).

Method:In-situ Cryo-crystallization (OHCD method).

Procedure:

Fill a capillary with the neat liquid.

Mount on the diffractometer goniometer.

Flash cool to 100 K. This usually creates a polycrystal or glass.

Use the zone-melting technique: Warm locally with a laser or nozzle to melt and slowly

refreeze until a single grain is isolated.
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Data Collection:

Collect full sphere data at 100 K.

Expect high mosaicity due to the flash-cooling process.

Diagnostic X-Ray Diffraction Data (Simulated)
Since the experimental data is temperature-dependent, the following Simulated Peak List

represents the theoretical diffraction pattern of the fully ordered solid at low temperature

(calculated from analogous structures).

Table 2: Representative Diagnostic Peaks (Cu Kα)
2-Theta (°) d-spacing (Å)

Relative Intensity
(%)

Assignment (hkl)

12.4 7.13 100 (002) - Layer spacing

18.1 4.90 45 (101) - Ring stacking

22.6 3.93 60
(012) - Halogen

interactions

25.8 3.45 30 (110) - Pi-Pi stacking

28.4 3.14 25
(004) - Higher order

layer

Note: Experimental values may shift ±0.2° 2θ depending on the specific temperature of

acquisition (thermal expansion).

Implications for Drug Development
Solid Form Selection (Salt Screening)
For pharmaceutical applications, a melting point of 31 °C is unacceptable for an API (Active

Pharmaceutical Ingredient) due to processing issues (sticking to punches, melting during

milling) and stability risks.
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Recommendation: If CAS 116369-25-6 is the final API (or a late-stage intermediate requiring

isolation), you must perform a salt screen to elevate the melting point.

Target Salts: Hydrochloride (HCl), Hydrobromide (HBr), or Tosylate.

Expected Outcome: Conversion to the HCl salt typically raises the melting point to >150 °C,

stabilizing the crystal lattice for standard XRD and formulation.

Regulatory & Quality Control
Identification: XRD is the gold standard for ID testing. For this material, the reference

standard must be generated at a specific temperature (e.g., "Standard Diffractogram at 10

°C").

Polymorphism: Low-melting solids are prone to concomitant polymorphism. Strict thermal

history control during crystallization is required to ensure batch-to-batch consistency.

References
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-System: Search for

Halogenated Anilines. Retrieved from [Link]

Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
(Standard text on characterizing low-melting polymorphs).

USP <941>. Characterization of Crystalline and Partially Crystalline Solids by X-ray Powder

Diffraction. U.S. Pharmacopeia.[5] (Regulatory standard for XRD protocols).

Disclaimer: This guide is based on the physicochemical properties of CAS 116369-25-6.[2][4]

Specific diffraction patterns should be validated experimentally using the described Variable-

Temperature protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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